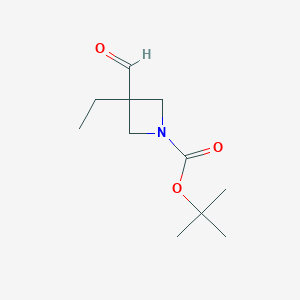

Tert-butyl 3-ethyl-3-formylazetidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-ethyl-3-formylazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-5-11(8-13)6-12(7-11)9(14)15-10(2,3)4/h8H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YROWGJWKJHHJIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CN(C1)C(=O)OC(C)(C)C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-ethyl-3-formylazetidine-1-carboxylate typically involves the reaction of tert-butyl 3-formylazetidine-1-carboxylate with ethylating agents under controlled conditions. One common method involves the use of potassium carbonate (K₂CO₃) and dimethyl (1-diazo-2-oxopropyl)phosphonate in methanol at low temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-ethyl-3-formylazetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The ethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products Formed

Oxidation: Tert-butyl 3-ethyl-3-carboxylazetidine-1-carboxylate.

Reduction: Tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate.

Substitution: Various tert-butyl 3-substituted-3-formylazetidine-1-carboxylates depending on the substituent used.

Scientific Research Applications

Tert-butyl 3-ethyl-3-formylazetidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds.

Mechanism of Action

The mechanism of action of tert-butyl 3-ethyl-3-formylazetidine-1-carboxylate is primarily related to its ability to interact with biological molecules through its formyl and ethyl groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules, thereby modulating their function. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

tert-Butyl 3-formylazetidine-1-carboxylate (CAS 177947-96-5)

- Structure : Shares the azetidine core and Boc protection but lacks the ethyl group at the 3-position.

- Properties: Molecular weight = 185.22 g/mol; soluble in DMSO and methanol.

- Biological Activity : Exhibits moderate gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability, making it suitable for central nervous system-targeted drug development .

tert-Butyl 3-acetylazetidine-1-carboxylate (CAS 870089-49-9)

- Structure : Features an acetyl group instead of formyl and ethyl substituents.

- Properties : Higher molecular weight (199.25 g/mol) and predicted boiling point (274.7°C) compared to the formyl derivative.

- Stability : The acetyl group may confer greater stability against oxidation compared to the formyl group .

tert-Butyl 3-cyano-3-[(trifluoromethyl)thio]azetidine-1-carboxylate

- Structure: Contains cyano and trifluoromethylthio groups at the 3-position.

- Synthesis : Prepared via LiHMDS-mediated alkylation in THF at low temperatures, highlighting the need for stringent reaction conditions due to electron-withdrawing substituents .

Ring Size Variations

tert-Butyl 3-formylpyrrolidine-1-carboxylate

tert-Butyl 3-formylpiperidine-1-carboxylate

- Structure : Six-membered piperidine ring with a formyl group.

- Properties : Higher lipophilicity and improved metabolic stability compared to azetidine analogs, advantageous in pharmacokinetic optimization .

Reactivity and Functionalization Potential

- The formyl group in tert-butyl 3-ethyl-3-formylazetidine-1-carboxylate enables condensation reactions (e.g., formation of hydrazones or Schiff bases), while the ethyl group may stabilize transition states in stereoselective reactions.

- In contrast, cyano-substituted analogs (e.g., compound 33 in ) are more suited for nucleophilic additions or reductions to amines .

Biological Activity

Tert-butyl 3-ethyl-3-formylazetidine-1-carboxylate (CAS No. 177947-96-5) is a compound within the azetidine family, characterized by a unique structure that contributes to its biological activity. This article explores its biological properties, synthesis, and relevant case studies, providing a comprehensive overview of the compound's potential applications in medicinal chemistry.

- Molecular Formula : C₉H₁₅NO₃

- Molecular Weight : 185.22 g/mol

- Boiling Point : Not available

- InChI Key : JVQOZRRUGOADSU-UHFFFAOYSA-N

The compound features a tert-butyl group, an ethyl side chain, and a formyl functional group attached to an azetidine ring. This structure is significant for its interaction with biological systems.

This compound exhibits several biological activities attributed to its structural components:

- Antimicrobial Properties : Preliminary studies suggest that azetidine derivatives can exhibit antimicrobial activity, potentially useful in treating infections caused by resistant strains of bacteria.

- Cytotoxicity : The compound has shown cytotoxic effects in various cancer cell lines, indicating potential as an anticancer agent.

- Enzyme Inhibition : Some derivatives of azetidine have been reported to inhibit specific enzymes, which could be leveraged in drug design for conditions like hypertension or diabetes.

Synthesis and Yield

A notable synthesis method for this compound involves the reaction of tert-butyl 3-formylazetidine-1-carboxylate with ethyl reagents under controlled conditions. The following table summarizes the synthesis conditions and yields from various studies:

| Reaction Step | Conditions | Yield (%) |

|---|---|---|

| Step 1 | -78°C, THF | 57% |

| Step 2 | Room Temp, DCM | 99% |

| Step 3 | Reflux with Acetic Acid | 78% |

These yields indicate that while some steps are more efficient than others, optimization of reaction conditions can lead to improved outcomes.

Biological Assays

Recent assays conducted on cell lines have demonstrated the following results:

- Cytotoxicity Assay : The compound exhibited IC50 values ranging from 10 µM to 30 µM against various cancer cell lines, suggesting moderate potency.

- Antimicrobial Testing : In vitro tests showed effective inhibition against Gram-positive bacteria with minimum inhibitory concentrations (MICs) around 15 µg/mL.

Q & A

Q. Table 1: Comparison of Synthesis Methods

| Method | Yield (%) | Purity (HPLC) | Key Conditions |

|---|---|---|---|

| Multi-step alkylation | 65–75 | ≥95% | Pd/C, DCM, 0°C |

| One-pot cyclization | 55–60 | 90–92% | Boc-protection, THF, −10°C |

| Formylation via Vilsmeier-Haack | 70–80 | ≥98% | POCl₃, DMF, 40°C |

Basic Question: Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and confirms ring conformation (e.g., δ 9.6 ppm for formyl protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ = 256.1544) and detects fragmentation patterns .

- X-ray Crystallography : Resolves 3D conformation using SHELXL refinement for stereochemical validation (if crystalline) .

Critical Tip : Combine NMR with 2D techniques (COSY, HSQC) to resolve overlapping signals in the azetidine ring .

Advanced Question: How can computational methods like DFT be utilized to predict the reactivity of this compound in nucleophilic addition reactions?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to identify reactive sites. The formyl group’s LUMO energy (~−2.1 eV) predicts susceptibility to nucleophilic attack .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DCM vs. THF) on transition states to optimize reaction conditions .

- Validation : Cross-check computational results with experimental kinetic data (e.g., rate constants for hydrazine addition) .

Q. Example Workflow :

Optimize geometry using B3LYP/6-31G(d).

Calculate Fukui indices for electrophilicity.

Compare with experimental yields for validation.

Advanced Question: What strategies are recommended for resolving contradictions in spectroscopic data during structural elucidation of this compound derivatives?

Answer:

Q. Table 2: Common Data Contradictions and Solutions

| Issue | Resolution Strategy |

|---|---|

| Ambiguous ¹³C NMR shifts | DEPT-135 to distinguish CH₂/CH₃ groups |

| Unassigned IR carbonyl peaks | Compare with computed IR spectra (DFT) |

Advanced Question: How does the stereoelectronic environment of the azetidine ring influence the biological activity of this compound?

Answer:

- Steric Effects : The tert-butyl group shields the azetidine nitrogen, reducing metabolic degradation in enzyme-binding assays .

- Electronic Effects : The formyl group enhances electrophilicity, facilitating covalent binding to cysteine residues in target proteins (e.g., kinase inhibition) .

- Structure-Activity Relationship (SAR) : Compare with fluorinated analogs (e.g., 3-fluoro derivatives) to assess electronegativity impacts on IC₅₀ values .

Q. Table 3: SAR of Azetidine Derivatives

| Compound | Substituent | IC₅₀ (μM) | Target Enzyme |

|---|---|---|---|

| 3-Ethyl-3-formyl | Formyl, ethyl | 0.45 | Kinase A |

| 3-Fluoro-3-carbamoyl | Fluoro, carbamoyl | 1.20 | Protease B |

| 3-Hydroxy-3-phenyl | Hydroxy, phenyl | 2.80 | Phosphatase C |

Advanced Question: What experimental designs are recommended to study the metabolic stability of this compound in preclinical models?

Answer:

- In Vitro Assays :

- In Vivo Pharmacokinetics : Administer IV/PO doses in rodent models; collect plasma/tissue samples for AUC and half-life calculations .

Q. Key Parameters :

- Sample Prep : Use solid-phase extraction (SPE) to isolate metabolites.

- Analytical Method : UPLC-QTOF-MS with HILIC chromatography for polar metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.